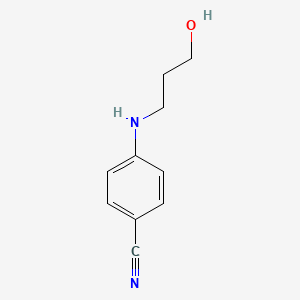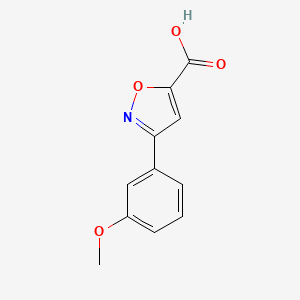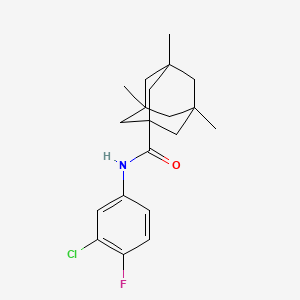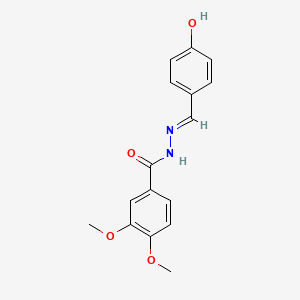
4-((3-ヒドロキシプロピル)アミノ)ベンゾニトリル
概要
説明
Synthesis Analysis
Several papers describe the synthesis of benzonitrile derivatives. For instance, paper outlines the synthesis of a fluorobenzyl analogue of DASB, a compound with affinity for the serotonin transporter, by incorporating p-[18F]fluorobenzyl iodide into the DASB precursor. Paper details the asymmetric synthesis of halo-benzyloxy-butyronitriles, which are precursors for β-hydroxy-α-amino acids, through a Strecker-type reaction. Paper reports the synthesis of a benzonitrile derivative by condensation of 4-cyanobenzoic acid with an indazole compound. Paper describes the synthesis of a pyrimidinyl benzonitrile, an intermediate for HIV-1 reverse transcriptase inhibitors. Lastly, paper presents a novel synthesis route for tetrazolyl benzonitriles starting from p-aminobenzonitrile.
Molecular Structure Analysis
The molecular structures of benzonitrile derivatives are often confirmed using various spectroscopic techniques and theoretical calculations. Paper uses NMR, UV-VIS, and IR spectroscopy, along with density functional theory (DFT) calculations, to confirm the structures of azo-benzoic acids. Paper combines experimental and theoretical studies to analyze the molecular structures and spectroscopy of pyrazole benzonitrile derivatives. Paper determines the crystal and molecular structure of triazinobenzimidazoles, providing insights into their tautomeric forms and hydrogen bonding patterns.
Chemical Reactions Analysis
The chemical reactivity of benzonitrile derivatives is influenced by their functional groups and molecular structure. Paper discusses the acid-base dissociation and azo-hydrazone tautomerism in solution, which are dependent on solvent composition and pH. Paper explores the inter- and intra-molecular delocalization and donor-acceptor interactions through natural bonding orbital analysis. These studies provide a deeper understanding of the chemical behavior of benzonitrile derivatives in various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives, such as solubility, melting points, and photophysical properties, are crucial for their applications. Paper investigates the liquid crystalline behavior and photophysical properties of a series of benzonitrile derivatives, revealing their potential as mesogens and blue-emitting materials. The electrochemical study in paper also provides information on the band gap and energy levels of these compounds.
科学的研究の応用
- AP-PhCNの分子構造は、密度汎関数理論(DFT)を用いて研究されています。実験的な振動モードは、計算された波数を支持しています。 変形振動は、IRスペクトルでは993 cm⁻¹と871 cm⁻¹の強いバンドに、ラマンスペクトルでは993 cm⁻¹に観測されます .
分子構造と振動モード
産業用途
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
4-(3-hydroxypropylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-9-2-4-10(5-3-9)12-6-1-7-13/h2-5,12-13H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPASSWJHQAQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)
![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)
![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)
![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2548939.png)



![3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548946.png)
![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)
